

Assessing the Generality of PAd-DalPhos Catalysts: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The development of efficient and versatile catalysts is paramount in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to traditional palladium-based methods. At the forefront of this evolution are the **PAd-DalPhos** (Palladium-Adamantyl Dalhousie Phosphine) ligands, which have demonstrated remarkable activity and broad applicability in a range of C-N and C-O bond-forming reactions. This guide provides an objective comparison of **PAd-DalPhos** catalysts with other alternatives, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison in C-N Cross-Coupling Reactions

The arylation of amines, a cornerstone of many synthetic endeavors, has been a key area of application for **PAd-DalPhos** catalysts. The following tables summarize the performance of various **PAd-DalPhos** ligands and compare them with established palladium-based systems in the Buchwald-Hartwig amination.

Table 1: Nickel-Catalyzed Amination of Aryl Chlorides with Primary Amines



| Entry | Aryl Chlori de | Amine | Cataly st Syste m | Base | Temp. (°C) | Time (h) | Yield (%) | Refere nce |
|-------|--------------------------|--------------------------|--|--------|---------------|-------------|--------------|---------------|
| 1 | 4- Chlorot oluene | n- Butylam ine | (PAd- DalPho s)Ni(o- tolyl)Cl (2 mol%) | NaOtBu | 80 | 18 | 95 | [1][2] |
| 2 | 4- Chlorot oluene | n- Butylam ine | (CyPAd - DalPho s)Ni(o- tolyl)Cl (2 mol%) | NaOtBu | 80 | 18 | 92 | [1][3] |
| 3 | 4- Chlorot oluene | n- Butylam ine | Pd ₂ (dba) ₃ (1 mol%) / XPhos (2 mol%) | NaOtBu | 100 | 18 | 98 | [4] |
| 4 | 3- Chlorop yridine | Cyclopr opylami ne | (CyPAd - DalPho s)Ni(o- tolyl)Cl (3 mol%) | NaOtBu | 25 | 18 | 96 | [3] |
| 5 | 3- Chlorop yridine | Cyclopr opylami ne | Pd(OAc)² (2 mol%) / BippyP | K₃PO₄ | 110 | 24 | 85 | [5] |



hos (4 mol%)

Table 2: Nickel-Catalyzed Amination of Heteroaryl

Chlorides with Heteroarylamines

| Entry | Hetero aryl Chlori de | Hetero arylam ine | Cataly st Syste m | Base | Temp. (°C) | Time (h) | Yield (%) | Refere nce |
|-------|--------------------------------|-------------------------|---|---------------|---------------|-------------|--------------|---------------|
| 1 | 2- Chlorop yridine | 2- Aminop yridine | (PAd2- DalPho s)Ni(o- tolyl)Cl (3 mol%) | NaOtBu | 100 | 18 | 88 | [2][6] |
| 2 | 2- Chlorop yridine | 2- Aminop yridine | Pd ₂ (dba) ₃ (1.5 mol%) / Josipho s (3 mol%) | NaOtBu | 100 | 24 | 75 | [7] |
| 3 | 3- Chloroq uinoline | 3- Aminop yrazole | (PAd2- DalPho s)Ni(o- tolyl)Cl (5 mol%) | DBU/N aTFA | 100 | 18 | 91 | [1][2] |

Performance Comparison in C-O Cross-Coupling Reactions

The formation of aryl ethers is another critical transformation where **PAd-DalPhos** catalysts have shown significant promise, particularly in challenging couplings involving phenols and aryl





chlorides.

Table 3: Nickel-Catalyzed O-Arylation of Phenols with

Aryl Chlorides

| Entry | Aryl Chlori de | Phenol | Cataly st Syste m | Base | Temp. (°C) | Time (h) | Yield (%) | Refere nce |
|-------|--------------------------|-------------------------|---|---------------|---------------|-------------|--------------|---------------|
| 1 | 4- Chlorot oluene | Phenol | (PhPAd - DalPho s)Ni(o- tolyl)Cl (3 mol%) | КзРО4 | 110 | 18 | 94 | [1] |
| 2 | 4- Chlorot oluene | Phenol | (PAd2- DalPho s)/Ni(C OD) ₂ (5 mol%) | DBU/N aTFA | 110 | 24 | 85 | [1] |
| 3 | 4- Chlorot oluene | Phenol | Pd(OAc)² (2 mol%) / RuPhos (4 mol%) | Cs2CO3 | 100 | 24 | 92 | [8] |
| 4 | 2- Chlorop yridine | 4- Methox yphenol | (PhPAd - DalPho s)/Ni(C OD) ₂ (5 mol%) | КзРО4 | 110 | 18 | 90 | [8] |



Experimental Protocols General Procedure for Ni-Catalyzed C-N Cross-Coupling

Materials:

- (PAd-DalPhos variant)Ni(aryl)Cl precatalyst
- Aryl halide (1.0 mmol)
- Amine (1.2 mmol)
- Sodium tert-butoxide (1.4 mmol)
- Anhydrous toluene (5 mL)

Procedure:

- In a nitrogen-filled glovebox, a vial is charged with the (**PAd-DalPhos** variant)Ni(aryl)Cl precatalyst, sodium tert-butoxide, and a magnetic stir bar.
- The aryl halide and amine are added, followed by anhydrous toluene.
- The vial is sealed with a Teflon-lined cap and removed from the glovebox.
- The reaction mixture is stirred at the specified temperature for the indicated time.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
- The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig C-N Cross-Coupling

Materials:

Palladium precatalyst (e.g., Pd₂(dba)₃)



- Phosphine ligand (e.g., XPhos)
- Aryl halide (1.0 mmol)
- Amine (1.2 mmol)
- Sodium tert-butoxide (1.4 mmol)
- Anhydrous toluene (5 mL)

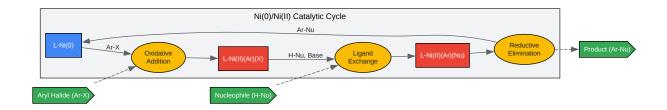
Procedure:

- To a nitrogen-flushed flask is added the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.
- Anhydrous toluene is added, and the mixture is stirred for 10 minutes at room temperature.
- The aryl halide and amine are then added to the flask.
- The flask is equipped with a reflux condenser and heated to the specified temperature for the indicated time.
- Upon completion, the reaction is cooled to room temperature and quenched with water.
- The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by flash column chromatography.[4]

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for a Ni(0)/Ni(II)-mediated cross-coupling reaction and a typical experimental workflow.

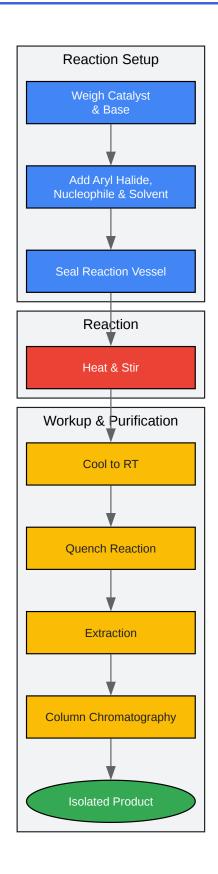




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Caption: Generalized Ni(0)/Ni(II) catalytic cycle for cross-coupling reactions.





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Caption: A typical experimental workflow for cross-coupling reactions.



Discussion

The data presented demonstrate that **PAd-DalPhos** and its derivatives are highly effective ligands for a variety of nickel-catalyzed cross-coupling reactions. In many instances, they offer performance that is competitive with, and sometimes superior to, state-of-the-art palladium catalysts, particularly when employing challenging substrates like heteroaryl chlorides.[1][2][6]

Advantages of **PAd-DalPhos** Catalysts:

- High Activity: **PAd-DalPhos** catalysts often achieve high yields with low catalyst loadings.[2]
- Broad Substrate Scope: They are effective for a wide range of aryl and heteroaryl electrophiles, as well as various amine and alcohol nucleophiles.[1][3]
- Mild Reaction Conditions: Several transformations can be conducted at room temperature, which is advantageous for thermally sensitive substrates.[3]
- Cost-Effectiveness: Nickel is a more earth-abundant and less expensive metal than palladium, making these catalysts economically attractive for large-scale synthesis.[8]

Considerations for Catalyst Selection:

- Palladium-based systems, such as those employing the Buchwald-Hartwig amination, remain highly reliable and offer a vast and well-documented scope. For well-established transformations, these may be the preferred choice.[4]
- For challenging substrates, particularly electron-deficient or sterically hindered aryl chlorides
 and heteroaromatic systems, PAd-DalPhos/nickel catalysts have demonstrated unique
 reactivity and may provide superior results.[1][2]
- The choice between different PAd-DalPhos variants (e.g., PAd-DalPhos, CyPAd-DalPhos, PhPAd-DalPhos, PAd2-DalPhos) can be crucial, as subtle steric and electronic differences in the ligand can significantly impact catalyst performance for a specific transformation.[1]

In conclusion, the **PAd-DalPhos** family of ligands represents a significant advancement in the field of nickel catalysis, offering a powerful and versatile tool for the synthesis of complex molecules. While palladium catalysts continue to be a mainstay in organic synthesis, the



compelling performance and economic advantages of **PAd-DalPhos**/nickel systems make them an essential consideration for researchers in both academic and industrial settings. Careful evaluation of the specific reaction and substrate requirements will guide the selection of the optimal catalyst to achieve the desired synthetic outcome.

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